molecular formula C9H15N3O B11778031 (R)-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

(R)-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole

Cat. No.: B11778031
M. Wt: 181.23 g/mol
InChI Key: SVDRCEYYJMGYEF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with a pyrrolidin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with pyrrolidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, leading to changes in their function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1,3-Dimethyl-4-(pyrrolidin-3-yloxy)-1H-pyrazole is unique due to its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1,3-dimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole

InChI

InChI=1S/C9H15N3O/c1-7-9(6-12(2)11-7)13-8-3-4-10-5-8/h6,8,10H,3-5H2,1-2H3/t8-/m1/s1

InChI Key

SVDRCEYYJMGYEF-MRVPVSSYSA-N

Isomeric SMILES

CC1=NN(C=C1O[C@@H]2CCNC2)C

Canonical SMILES

CC1=NN(C=C1OC2CCNC2)C

Origin of Product

United States

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